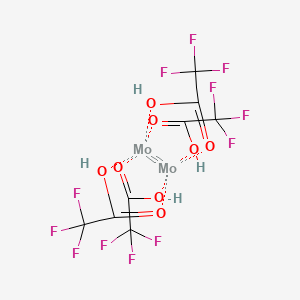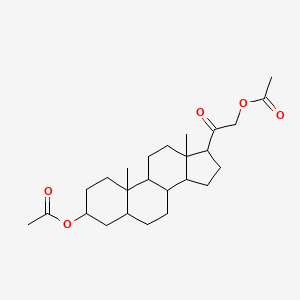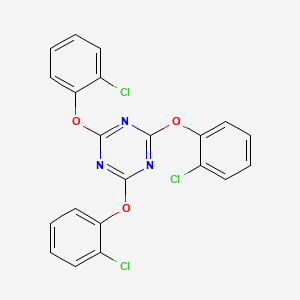
1,3,5-Triazine, 2,4,6-tris(2-chlorophenoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Triazine, 2,4,6-tris(2-chlorophenoxy)- is a derivative of 1,3,5-triazine, a six-membered heterocyclic aromatic compound containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3,5-Triazine, 2,4,6-tris(2-chlorophenoxy)- can be synthesized through the nucleophilic substitution of cyanuric chloride with 2-chlorophenol. The reaction typically occurs in the presence of a base, such as sodium hydroxide, to facilitate the substitution process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1,3,5-Triazine, 2,4,6-tris(2-chlorophenoxy)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by other nucleophiles, such as amines or alkoxides.
Hydrolysis: The compound can be hydrolyzed to form cyanuric acid and 2-chlorophenol.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alkoxides, and thiols.
Hydrolysis: This reaction is usually performed in the presence of water and a base, such as sodium hydroxide, under mild heating.
Major Products:
Nucleophilic Substitution: The major products are substituted triazines, where the chlorine atoms are replaced by the nucleophiles.
Hydrolysis: The major products are cyanuric acid and 2-chlorophenol.
Wissenschaftliche Forschungsanwendungen
1,3,5-Triazine, 2,4,6-tris(2-chlorophenoxy)- has several scientific research applications:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of advanced materials, such as polymers and resins.
Biological Studies: It is used in the study of enzyme inhibition and as a potential lead compound for drug development.
Wirkmechanismus
The mechanism of action of 1,3,5-Triazine, 2,4,6-tris(2-chlorophenoxy)- involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt specific biochemical pathways, leading to the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in the production of melamine resins.
1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Used in the production of disinfectants and herbicides.
2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride): A key intermediate in the synthesis of various agrochemicals and dyes.
Uniqueness: 1,3,5-Triazine, 2,4,6-tris(2-chlorophenoxy)- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specialized applications, such as the development of advanced materials and the study of enzyme inhibition .
Eigenschaften
CAS-Nummer |
39099-93-9 |
|---|---|
Molekularformel |
C21H12Cl3N3O3 |
Molekulargewicht |
460.7 g/mol |
IUPAC-Name |
2,4,6-tris(2-chlorophenoxy)-1,3,5-triazine |
InChI |
InChI=1S/C21H12Cl3N3O3/c22-13-7-1-4-10-16(13)28-19-25-20(29-17-11-5-2-8-14(17)23)27-21(26-19)30-18-12-6-3-9-15(18)24/h1-12H |
InChI-Schlüssel |
ZNQVJVJNQDKTIQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)OC2=NC(=NC(=N2)OC3=CC=CC=C3Cl)OC4=CC=CC=C4Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


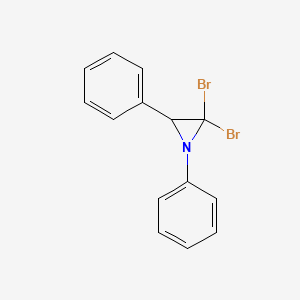
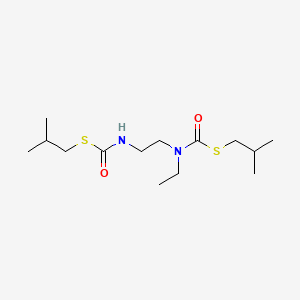
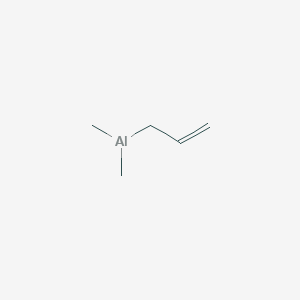
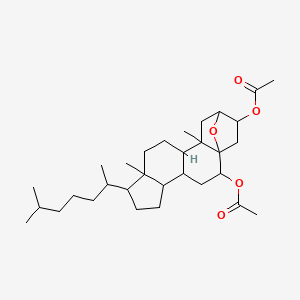
![6-{1-[(2-Hydroxypropyl)amino]ethylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14665602.png)
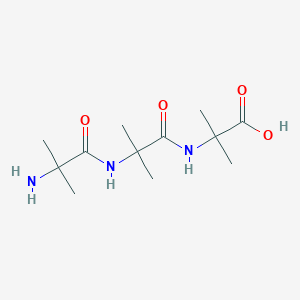
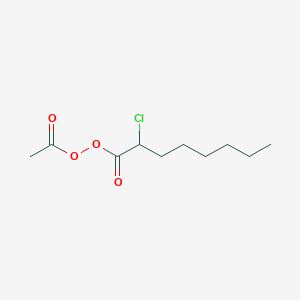
![2-(6-Oxabicyclo[3.1.0]hexan-2-yloxy)-6-oxabicyclo[3.1.0]hexane;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane](/img/structure/B14665614.png)
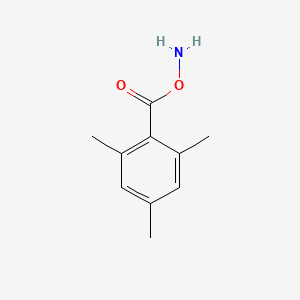
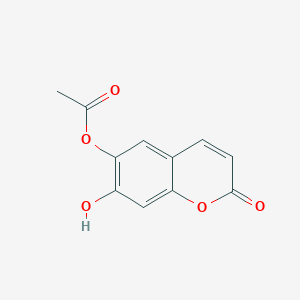
![2-Chloro-3,3',5,5'-tetramethyl[1,1'-biphenyl]-4,4'-diol](/img/structure/B14665637.png)
![N,N-Diethyl-2-methyl-5-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14665647.png)
